Physicochemical Profiling and Experimental Methodologies of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride
Physicochemical Profiling and Experimental Methodologies of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride
Executive Summary
In the landscape of modern drug discovery and asymmetric organocatalysis, the pyrrolidine ring stands as a privileged scaffold. The strategic introduction of a fluorine atom into this framework yields (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 796884-06-5)[1], a compound that exemplifies the profound impact of stereoelectronic modifications. As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we analyze the causality behind its physicochemical behavior—specifically how the highly electronegative C4-fluorine dictates ring conformation and basicity—and provide field-proven, self-validating protocols for its characterization.
Core Physicochemical Properties & Stereoelectronic Causality
Understanding the behavior of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride requires analyzing the interplay between inductive effects and conformational rigidity.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound[1][2]:
| Property | Value / Description |
| Chemical Name | (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride |
| CAS Number | 796884-06-5 |
| Molecular Formula | C₅H₁₀ClFN₂O |
| Molecular Weight | 168.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~218–236 °C (dec.) (Extrapolated from cis-diastereomer) |
| pKa (Pyrrolidine NH₂⁺) | ~7.5 – 8.5 (Significantly lowered vs. native prolinamide) |
The Causality of Fluorination (Expertise & Experience)
The physicochemical profile of this molecule is not coincidental; it is driven by two fundamental forces:
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Inductive pKa Modulation: Fluorine is the most electronegative element. Its presence at the C4 position exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond framework. This pulls electron density away from the pyrrolidine nitrogen, significantly lowering its pKa compared to an unsubstituted prolinamide[2][3]. This reduced basicity is highly advantageous in medicinal chemistry for improving membrane permeability and mitigating hERG liabilities[4].
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Conformational Puckering (The Gauche Effect): The trans-relationship between the C2-carboxamide and the C4-fluorine in the (2S,4R) configuration is critical. The highly polar C–F bond interacts with the protonated amine via dipole-dipole interactions and the gauche effect, driving the pyrrolidine ring into a highly specific pucker (typically C4-exo or C4-endo depending on the solvation state)[5]. This locked conformation reduces entropic penalties during transition state formation, making it a superior chiral catalyst in asymmetric synthesis.
Mechanistic Workflow & Applications
The diagram below illustrates the logical progression from the molecule's structural modifications to its downstream applications in drug development and catalysis.
Caption: Workflow illustrating how C4-fluorination dictates physicochemical properties and applications.
Experimental Methodologies (Trustworthiness)
To ensure scientific integrity, the protocols used to characterize this compound must be robust. Below are the field-proven, self-validating methodologies for determining its pKa and LogP.
Protocol A: Potentiometric Determination of pKa
Causality for Method Choice: Because (2S,4R)-4-Fluoropyrrolidine-2-carboxamide lacks a conjugated π-system, it is UV-transparent in the standard analytical range. Therefore, UV-metric titrations are ineffective. Potentiometry is the required gold standard. Self-Validating Mechanism: The protocol mandates standardizing the titrant against a primary standard (KHP) and performing a blank solvent titration. This ensures that dissolved atmospheric CO₂ does not skew the inflection point.
Step-by-Step Workflow:
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Preparation: Prepare a 2.0 mM solution of the compound in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).
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Standardization: Standardize 0.1 M NaOH titrant against NIST-traceable Potassium Hydrogen Phthalate (KHP) to determine exact molarity.
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Blank Titration: Perform a blank titration of the 0.15 M KCl solvent from pH 2.0 to 11.0 to map the carbonate/water footprint.
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Sample Titration: Submerge a calibrated glass pH electrode into the sample. Titrate with the standardized 0.1 M NaOH from pH 2.0 to 11.0 under a continuous nitrogen blanket (to exclude atmospheric CO₂).
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Data Analysis: Calculate the pKa by plotting the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa. Triplicate runs must yield a standard deviation of <0.05 log units for the data to be considered valid.
Protocol B: Thermodynamic LogP Determination (Shake-Flask Method)
Causality for Method Choice: Reversed-phase HPLC is often used to estimate lipophilicity. However, the high polarity and low molecular weight of this fluorinated salt lead to poor column retention, resulting in highly inaccurate extrapolations. The classical shake-flask method provides the true thermodynamic partition coefficient. Self-Validating Mechanism: Mass balance quantification. By measuring the concentration in both the aqueous and organic phases, we validate that no compound was lost to the glass interface or trapped in an unbreakable micro-emulsion.
Step-by-Step Workflow:
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Solvent Saturation: Pre-saturate 1-octanol and 0.15 M phosphate buffer (pH 7.4) by vigorously stirring them together in a separatory funnel for 24 hours. Allow phase separation.
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Sample Dissolution: Dissolve exactly 5.0 mg of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in 5.0 mL of the pre-saturated aqueous buffer.
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Partitioning: Transfer the aqueous solution to a glass vial with a PTFE-lined cap. Add exactly 5.0 mL of the pre-saturated 1-octanol.
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Equilibration: Agitate the vial mechanically at 25.0 ± 0.1 °C for 60 minutes. Subsequently, centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
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Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in both phases using LC-MS/MS.
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Validation & Calculation: Calculate the mass balance: (Caq×Vaq)+(Coct×Voct)=Initial Mass . The assay is only valid if recovery is >95%. Calculate LogP as log10(Coct/Caq) .
References
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Title: 401816-16-8 | MFCD04114289 | (2,6-Difluoropyridin-4-yl)boronic acid | AA Blocks (Contains catalog and property data for CAS 796884-06-5) Source: AA Blocks URL: [Link]
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Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics Source: PMC (National Institutes of Health) URL: [Link]
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Title: Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) Source: PMC (National Institutes of Health) URL: [Link]
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Title: Conformational preference of 3‐fluoropyrrolidine 22. The calculated energy difference (ΔE) in gas phase. Source: ResearchGate URL: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
